molecular formula C8H16O2 B1426373 1-(Oxan-4-yl)propan-2-ol CAS No. 1251385-18-8

1-(Oxan-4-yl)propan-2-ol

Cat. No. B1426373
CAS RN: 1251385-18-8
M. Wt: 144.21 g/mol
InChI Key: DIVIBFPECAKLKH-UHFFFAOYSA-N
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Description

“1-(Oxan-4-yl)propan-2-ol” is a chemical compound with the CAS Number: 1251385-18-8 . It has a molecular weight of 144.21 . The IUPAC name for this compound is 1-tetrahydro-2H-pyran-4-yl-2-propanol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16O2/c1-7(9)6-8-2-4-10-5-3-8/h7-9H,2-6H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a liquid at normal conditions . It has a molecular weight of 144.21 . The storage temperature is 4 degrees .

Scientific Research Applications

Volatomics in Disease Diagnosis

Research into volatile organic compounds (VOCs) produced by human metabolism, inflammation, and gut microbiota has opened up innovative avenues in non-invasive diagnostics. Compounds like propan-1-ol have been identified as potential biomarkers for diseases like inflammatory bowel disease (IBD) through breath and fecal analysis, demonstrating the utility of VOCs in personalized medicine. Similar compounds, including "1-(Oxan-4-yl)propan-2-ol," could potentially contribute to this field by serving as biomarkers for various conditions, due to their volatile nature and production by biological processes (Van Malderen et al., 2020).

Synthesis and Pharmacology of Oxadiazole Derivatives

Oxadiazoles, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms, have been highlighted for their diverse pharmacological activities. The structural features of oxadiazole compounds enable effective interactions with biomacromolecules, leading to a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer effects. Given the structural similarity, "this compound" could be a precursor or a fragment in the synthesis of oxadiazole derivatives, suggesting potential applications in the development of new pharmacological agents (Wang et al., 2022).

Metal-Ion Sensing and Photoluminescence

Compounds featuring oxadiazole and similar heterocyclic rings have been explored for their potential in creating chemosensors, particularly for metal-ion detection. These applications leverage the photoluminescent properties of such compounds, which are promising for developing new materials for optical electronics and sensing technologies. The presence of oxygen and potentially reactive sites in "this compound" could make it a candidate for investigations into its photoluminescent properties or its use in the development of chemosensors for environmental monitoring and analytical chemistry (Sharma et al., 2022).

Environmental Implications and VOCs

The study of short-chain oxygenated volatile organic compounds (VOCs), such as alcohols, ketones, and aldehydes, highlights their roles in plant physiology, ecology, and atmospheric chemistry. These compounds are involved in plant defense mechanisms, signaling, and atmospheric reactions leading to aerosol formation and ozone production. Research into similar compounds, including "this compound," could provide insights into their environmental impact, biogenic sources, and roles in atmospheric chemistry, contributing to a better understanding of air quality and plant-environment interactions (Seco et al., 2007).

Safety and Hazards

The safety information for “1-(Oxan-4-yl)propan-2-ol” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(oxan-4-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(9)6-8-2-4-10-5-3-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVIBFPECAKLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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